Ald-Ph-amido-PEG3-C2-Pfp ester
Description
Evolution of Bioconjugation Linkers in Advanced Chemical Biology
The design of linkers in bioconjugation has undergone significant evolution. Early efforts often utilized simple, synthetically accessible linkers like alkyl chains. nih.govnih.gov However, as the field of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and ADCs, has advanced, the demand for more sophisticated linkers has grown. nih.govnih.govacs.org The limitations of early linkers, such as instability leading to premature drug release and off-target toxicity, drove innovation. americanpharmaceuticalreview.com
Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Conjugate Stability and Biocompatibility
Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polymer widely used in pharmaceutical and biomedical applications. koreascience.krcreativepegworks.combiochempeg.com The incorporation of PEG chains into linker structures, a process known as PEGylation, offers several distinct advantages.
Key Benefits of PEG Linkers:
Enhanced Solubility: PEG linkers significantly improve the water solubility of conjugated molecules, which is particularly beneficial when working with hydrophobic cytotoxic drugs used in ADCs. koreascience.krresearchgate.net
Improved Stability and Half-Life: By forming a protective hydrophilic barrier, PEGylation can shield the conjugate from enzymatic degradation, reduce clearance rates, and thus prolong its circulation time in the bloodstream. koreascience.krbiochempeg.com
Reduced Immunogenicity: The "stealth" effect of the PEG cloud can mask the bioconjugate from the host's immune system, minimizing immune recognition and potential adverse reactions. koreascience.kr
Biocompatibility: PEG is non-toxic and has been approved for a wide range of medical uses, making it an ideal component for therapeutic conjugates. creativepegworks.combiochempeg.com
Controlled Spacing: PEG chains act as flexible spacers, which can reduce steric hindrance between the conjugated molecules, helping to maintain their biological activity.
Classification and Significance of Non-Cleavable Linkers in Targeted Molecular Systems
Linkers are broadly categorized into two main types based on their stability and release mechanism: cleavable and non-cleavable. nih.govbiochempeg.com
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers in the target environment, such as changes in pH, redox potential, or the presence of specific enzymes like proteases. nih.govsymeres.com
Non-Cleavable Linkers: These linkers form a highly stable bond between the carrier and the payload. symeres.com Ald-Ph-amido-PEG3-C2-Pfp ester is classified as a non-cleavable ADC linker. medchemexpress.com
The significance of non-cleavable linkers lies in their superior plasma stability. biochempeg.com They are resistant to chemical or enzymatic cleavage in the bloodstream, which minimizes the premature release of the payload and reduces the potential for off-target toxicity. nih.gov The release of the active drug from a non-cleavable conjugate occurs only after the entire construct is internalized by the target cell and the carrier antibody is completely degraded by lysosomal proteases. biochempeg.comnih.gov This mechanism ensures that the cytotoxic agent is released directly inside the target cell.
The amide bond formed by the reaction of the Pfp ester in this compound with an amine on a biomolecule is exceptionally stable, characteristic of a non-cleavable linkage. precisepeg.combroadpharm.com This stability can lead to an improved therapeutic index compared to conjugates with cleavable linkers. biochempeg.com
Compound Glossary
Table 2: Chemical Compounds Mentioned
| Compound Name | Description |
|---|---|
| This compound | A non-cleavable, heterobifunctional linker containing PEG, used in bioconjugation, particularly for creating Antibody-Drug Conjugates (ADCs). medchemexpress.com |
| Maleimidocaproyl (MC) | A common non-cleavable linker component used in ADCs. nih.govnih.gov |
| Thioether Linker | A type of stable, non-cleavable linkage formed, for example, between a maleimide (B117702) and a thiol group. nih.gov |
| Pentafluorophenyl (Pfp) ester | An amine-reactive group that forms stable amide bonds and is known for its higher stability against hydrolysis compared to NHS esters. precisepeg.combroadpharm.comlumiprobe.com |
| Polyethylene Glycol (PEG) | A biocompatible and hydrophilic polymer used in linkers to improve solubility, stability, and pharmacokinetic properties of bioconjugates. koreascience.krcreativepegworks.com |
| Aldehyde | A reactive functional group used for bioorthogonal conjugation, capable of forming stable linkages with hydrazides or aminooxy groups. libretexts.orgcreativepegworks.com |
Structure
2D Structure
Properties
Molecular Formula |
C23H22F5NO7 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H22F5NO7/c24-17-18(25)20(27)22(21(28)19(17)26)36-16(31)5-7-33-9-11-35-12-10-34-8-6-29-23(32)15-3-1-14(13-30)2-4-15/h1-4,13H,5-12H2,(H,29,32) |
InChI Key |
UZFBSFAFSYFMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Theoretical Framework and Design Principles of Ald Ph Amido Peg3 C2 Pfp Ester As a Non Cleavable Linker
Conceptual Design of Aldehyde-Phenyl-Amide Linkage Architectures
The design of the Ald-Ph-amido-PEG3-C2-Pfp ester is modular, with the aldehyde-phenyl-amide portion forming a key structural and functional unit.
Aldehyde (Ald) Moiety : The terminal aldehyde group (CHO) serves as a versatile reactive handle for conjugation. It can selectively react with various nucleophiles under mild conditions. For instance, it can form a Schiff base (imine) with primary amines, such as the N-terminus of a protein, which can be subsequently stabilized through reductive amination. frontiersin.org Alternatively, it can undergo condensation with hydrazides or alkoxyamines to form more stable hydrazone or oxime linkages, respectively. The aldehyde is positioned on a phenyl ring, providing a specific and accessible point for bioconjugation. frontiersin.orgnih.gov
Phenyl (Ph) Group : The phenyl ring provides a rigid and stable scaffold. This rigidity helps to control the spatial orientation of the attached molecules, preventing unwanted interactions. The para-substitution pattern of the aldehyde and the amide group on the phenyl ring (derived from 4-formylbenzoic acid) ensures a linear extension from the conjugation point, which can be crucial for biological activity.
Amide Bond : The amide linkage (-CONH-) connects the reactive aldehyde-phenyl head to the PEG spacer. Amide bonds are known for their exceptional stability under a wide range of physiological and chemical conditions. schem.jp This inherent stability is a cornerstone of the linker's non-cleavable design, ensuring the integrity of the conjugate until it reaches its intended biological target.
Principles of PEGylation in Linker Design: Focus on Triethylene Glycol (PEG3) Spacers
Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into linker designs to enhance the physicochemical properties of bioconjugates. qyaobio.com The use of a triethylene glycol (PEG3) spacer in this linker is a deliberate choice based on established principles of PEGylation.
Discrete Length (dPEG®) : The PEG3 unit is a discrete PEG (dPEG®), meaning it has a precisely defined length and molecular weight, in contrast to traditional polydisperse polymers. schem.jp This monodispersity is critical for producing homogeneous bioconjugates with consistent properties, which is a significant advantage in the development of therapeutic and diagnostic agents.
Flexible Spacer Arm : The PEG3 chain acts as a flexible spacer, physically separating the biomolecule from the attached payload. thermofisher.comumich.edu This separation can be vital to preserve the biological activity of the protein or antibody by minimizing steric hindrance that the payload might otherwise cause.
The Pentafluorophenyl (Pfp) Ester Moiety: Its Reactivity and Role in Bioconjugation Chemistry
The other end of the linker is functionalized with a pentafluorophenyl (Pfp) ester, a highly reactive group that plays a central role in the bioconjugation process.
Activated Ester Chemistry : Pfp esters are a class of "active esters" designed for efficient reaction with nucleophiles. rsc.org The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the Pfp group an excellent leaving group, thus "activating" the ester for nucleophilic acyl substitution. nih.govrsc.org
Reactivity with Amines : Pfp esters react readily with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, to form highly stable amide bonds. nih.gov This reaction proceeds efficiently under mild pH conditions. nih.gov
Enhanced Stability : A key advantage of Pfp esters over other commonly used activated esters, like N-hydroxysuccinimide (NHS) esters, is their superior stability towards hydrolysis in aqueous environments. rsc.orgrsc.org This increased hydrolytic stability translates to higher conjugation efficiency, as less of the reactive linker is consumed by non-productive side reactions with water. researchgate.net Furthermore, the byproduct of the reaction, pentafluorophenol (B44920), is less nucleophilic than the N-hydroxysuccinimide byproduct from NHS esters, reducing the potential for undesired secondary reactions. thieme-connect.com
Rationale for Non-Cleavable Linker Design in Specific Bioconjugate Applications
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of bioconjugates, particularly ADCs. The this compound is designed as a non-cleavable linker, a strategy with distinct advantages for certain applications.
Mechanism of Action : Unlike cleavable linkers, which are designed to release a payload via a specific trigger (e.g., enzymes, pH), non-cleavable linkers rely on the complete proteolytic degradation of the antibody component of the ADC after it has been internalized by the target cell. creativebiolabs.netnih.gov This degradation, which typically occurs in the lysosome, releases the payload still attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated. rsc.org
Enhanced Plasma Stability : The primary advantage of non-cleavable linkers is their superior stability in systemic circulation. biochempeg.comcreativebiolabs.net This stability minimizes the premature release of the cytotoxic payload before the ADC reaches the target tumor cells, which can significantly reduce off-target toxicity and widen the therapeutic window. biochempeg.comnih.govproteogenix.science Several in vivo studies have shown that ADCs with non-cleavable linkers can outperform their cleavable counterparts in terms of tolerability and efficacy. creativebiolabs.netnih.gov
Payload Considerations : This design is most effective when the payload retains its cytotoxic activity even with the linker and amino acid remnant attached. creativebiolabs.netrsc.org Therefore, the selection of a non-cleavable linker must take into account the structure-activity relationship of the payload. A potential limitation of this approach is a reduced "bystander effect" (the killing of adjacent antigen-negative tumor cells), as the charged linker-payload metabolite is often unable to diffuse across cell membranes. creativebiolabs.netproteogenix.science
Comparative Analysis of this compound within the Landscape of Activated Ester Linkers
The Pfp ester functionality places this linker within the broader category of amine-reactive, activated ester linkers. A comparison with other common activated esters highlights its specific advantages.
| Ester Type | Relative Reactivity with Amines | Relative Hydrolytic Stability | Key Characteristics | Source |
|---|---|---|---|---|
| Pentafluorophenyl (Pfp) Ester | High | High | More stable to hydrolysis than NHS esters, leading to efficient conjugation. Byproduct (pentafluorophenol) is not highly reactive. | rsc.orgnih.govrsc.orgthieme-connect.com |
| Tetrafluorophenyl (TFP) Ester | High | Medium-High | Also more stable to hydrolysis than NHS esters. Slightly less reactive than Pfp esters. | researchgate.netthieme-connect.comnih.govthermofisher.cn |
| N-hydroxysuccinimide (NHS) Ester | High | Low-Medium | Most common activated ester, but susceptible to hydrolysis, especially at pH > 7. Half-life can be in the order of minutes at pH 8. | thieme-connect.comresearchgate.netnih.govthermofisher.cn |
| p-Nitrophenyl (PNP) Ester | Low | Low | Less reactive than Pfp, TFP, or NHS esters, requiring longer reaction times or harsher conditions. | thieme-connect.com |
Synthetic Methodologies for Ald Ph Amido Peg3 C2 Pfp Ester
Retrosynthetic Analysis of Ald-Ph-amido-PEG3-C2-Pfp Ester
A retrosynthetic analysis of this compound dissects the molecule into key synthetic precursors. The Pfp ester can be disconnected to reveal a carboxylic acid and pentafluorophenol (B44920). The amide bond suggests a disconnection to an amine-terminated PEG linker and an activated carboxylic acid derivative of a formyl-benzoic acid. This approach breaks down the complex target molecule into three primary building blocks: a phenyl aldehyde precursor, a PEG3 spacer with amino and hydroxyl termini, and a C2-carboxylic acid component that is ultimately activated as a Pfp ester.
Synthesis of Aldehyde-Phenyl Precursors
The synthesis of the aldehyde-phenyl precursor, typically 4-formylbenzoic acid, is a crucial first step. This can be achieved through the oxidation of the corresponding alcohol or methyl group on the benzene (B151609) ring. Common methods for synthesizing such precursors involve the condensation of pyrrole (B145914) with an aldehyde or ketone, often catalyzed by a Lewis or Brønsted acid like trifluoroacetic acid (TFA). nih.gov
Amidation Reactions for Ald-Ph-amido Linkage Formation
The formation of the amide bond between the aldehyde-phenyl precursor and the PEG spacer is a critical step. This is typically achieved by activating the carboxylic acid group of the 4-formylbenzoic acid, for example, as an acyl chloride or an N-hydroxysuccinimide (NHS) ester. ucl.ac.be This activated species then readily reacts with the primary amine of an amino-PEG3-alcohol to form a stable amide linkage. thermofisher.com The reaction is generally carried out under mild conditions to prevent unwanted side reactions of the aldehyde group. interchim.fr
Incorporation of Polyethylene (B3416737) Glycol (PEG3) Spacers in Synthetic Pathways
The PEG3 spacer enhances the solubility and provides spatial separation between the conjugated molecules. thermofisher.com The incorporation of the PEG3 spacer can be accomplished through several methods. One common approach is to use a pre-functionalized PEG3 derivative, such as an amino-PEG3-alcohol. These can be synthesized by reacting a PEG diol with a protected amino-halide or by a two-step process involving tosylation of one hydroxyl group followed by nucleophilic substitution with an amine. Alternatively, Fmoc-protected PEG amino acids can be used for solid-phase synthesis approaches. reading.ac.uk
Activation of Carboxylic Acids to Pentafluorophenyl (Pfp) Esters
The terminal carboxylic acid of the PEGylated intermediate is activated as a pentafluorophenyl (Pfp) ester to facilitate subsequent conjugation to a biomolecule. Pfp esters are known for their high reactivity towards nucleophiles and relative stability to hydrolysis. researchgate.netnih.gov The activation is typically performed by reacting the carboxylic acid with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.comresearchgate.net More recent methods include electrochemical synthesis which avoids the need for exogenous dehydrating agents. nih.govrsc.org
Purification and Isolation Techniques for this compound
Purification of the final product and intermediates is essential to ensure high purity. Due to the PEG component, the molecule exhibits good solubility in both aqueous and organic solvents, which can be exploited for purification. nih.gov Common purification techniques include:
Chromatography:
Size Exclusion Chromatography (SEC): Effective for separating molecules based on size, which is useful for removing unreacted PEG or smaller reagents. researchgate.net
Ion Exchange Chromatography (IEX): Can separate compounds based on charge differences, which is particularly useful for purifying intermediates with charged functional groups. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating molecules based on hydrophobicity, often providing high-resolution separation of the desired product from closely related impurities. chromatographyonline.com
Filtration and Extraction: Techniques like membrane filtration can be used to remove small molecule impurities. Liquid-liquid extraction is also a standard method for separating the product based on its differential solubility.
Scalability Considerations in the Synthesis of this compound
Scaling up the synthesis of complex molecules like this compound for potential commercial production presents several challenges. njbio.comabzena.com Key considerations include:
Process Optimization: Each synthetic step needs to be optimized for yield, purity, and efficiency on a larger scale. This includes reagent stoichiometry, reaction times, and temperature control. njbio.com
Manufacturing Infrastructure: Access to advanced manufacturing facilities and equipment capable of handling multi-step syntheses is crucial. americanpharmaceuticalreview.com
Quality Control: Robust analytical methods are required for in-process controls and final product characterization to ensure consistent quality and meet rigorous standards. americanpharmaceuticalreview.com
Supplier Relationships: Establishing reliable supply chains for key raw materials and intermediates is vital for uninterrupted production. americanpharmaceuticalreview.com
Specialized chemical supply partners can offer expertise in linker design, synthesis, and scale-up, providing a more efficient path for bringing bioconjugate therapeutics to the clinic. americanpharmaceuticalreview.com
Bioconjugation Strategies Utilizing Ald Ph Amido Peg3 C2 Pfp Ester
Amine-Reactive Conjugation via the Pfp Ester Moiety
The pentafluorophenyl ester moiety of Ald-Ph-amido-PEG3-C2-Pfp ester serves as a highly reactive functional group for the acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. tocris.com This reaction results in the formation of a stable amide bond, covalently linking the PEG and aldehyde functionalities to the target biomolecule. windows.net
Reaction Kinetics and Optimization Parameters for this compound Conjugation
The reaction between Pfp esters and primary amines is known to be rapid and efficient. scbt.comresearchgate.net The kinetics of this aminolysis can be influenced by several factors, including pH, temperature, and the concentration of reactants.
Key Optimization Parameters:
pH: The reaction of Pfp esters with primary amines is typically carried out at a slightly basic pH, generally between 7 and 9. tocris.comwindows.net This pH range ensures that the primary amine is sufficiently deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the Pfp ester, which becomes more significant at higher pH values. windows.net
Molar Ratio: The molar excess of the Pfp ester-containing linker relative to the amine-containing biomolecule is a critical parameter to control the degree of labeling. tocris.com For protein conjugation, a 5- to 15-fold molar excess of the Pfp ester reagent is often used to achieve a desired level of modification. tocris.com
Reaction Time: The reaction is generally fast, with significant conjugation occurring within an hour at room temperature. tocris.comacs.org However, reaction times can be extended to ensure completion, often without detrimental effects. windows.net
Solvent: While the PEG spacer enhances water solubility, the use of organic co-solvents like DMSO or DMAc may be necessary to dissolve the Pfp ester linker before adding it to the aqueous reaction mixture containing the biomolecule. tocris.com The final concentration of the organic solvent should be kept low, typically below 10%, to avoid denaturation of the protein. tocris.com
Table 1: General Optimization Parameters for Pfp Ester-Amine Conjugation
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 9.0 | Balances amine nucleophilicity and Pfp ester hydrolysis. windows.net |
| Molar Excess of Pfp Ester | 5-15x over protein | Controls the degree of labeling. tocris.com |
| Temperature | Room Temperature | Sufficient for efficient reaction. |
| Reaction Time | 1 hour | Typically allows for reaction completion. tocris.com |
| Solvent | Aqueous buffer (e.g., phosphate (B84403) or carbonate) | Maintains protein stability. tocris.com |
| Co-solvent (if needed) | DMSO or DMAc (<10%) | Solubilizes the Pfp ester linker. tocris.com |
Selectivity and Efficiency in Bioconjugation with Nucleophilic Species
Pfp esters exhibit a high degree of selectivity for primary amines over other nucleophilic functional groups present in biomolecules, such as thiols and hydroxyls, particularly under controlled pH conditions. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating a rapid and efficient reaction with the strongly nucleophilic primary amines. This high reactivity allows for efficient conjugation even at low concentrations of reactants. researchgate.net Pfp esters are also noted for their superior stability in aqueous solutions compared to other common amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which are more prone to hydrolysis. rsc.org
Aldehyde-Based Bioconjugation Chemistry
The aldehyde functionality of this compound provides a second, orthogonal handle for bioconjugation. This carbonyl group can react with various nucleophiles to form different types of stable linkages. thermofisher.comspirochem.com
Reductive Amination Strategies with the Aldehyde Functionality of this compound
Reductive amination is a widely used method for conjugating molecules containing an aldehyde group to molecules with a primary amine. thermofisher.comfrontiersin.org The reaction proceeds in two steps: first, the aldehyde reacts with a primary amine to form a Schiff base intermediate. thermofisher.comresearchgate.net This imine bond is often unstable and can be reversible in aqueous solutions. thermofisher.com Therefore, a second step involving a reducing agent is necessary to convert the Schiff base into a stable secondary amine linkage. thermofisher.comfrontiersin.org
A mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is commonly employed for this purpose as it selectively reduces the imine without affecting the aldehyde or other functional groups within the biomolecule. thermofisher.comfrontiersin.org This "zero-length" crosslinking method forms a direct, stable bond between the two molecules. thermofisher.com The optimal pH for reductive amination is typically between 6 and 9. frontiersin.org
Table 2: Key Features of Reductive Amination
| Feature | Description |
| Reactants | Aldehyde and Primary Amine. thermofisher.com |
| Intermediate | Schiff Base (Imine). thermofisher.com |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃). thermofisher.comfrontiersin.org |
| Final Bond | Stable Secondary Amine. thermofisher.com |
| Optimal pH | 6.0 - 9.0. frontiersin.org |
| Nature of Linkage | Covalent, "Zero-Length". thermofisher.com |
Dual-Functional Conjugation Approaches using this compound
The presence of two distinct reactive groups on the this compound linker allows for dual-functional conjugation strategies. This enables the sequential or orthogonal attachment of two different molecules. For instance, a protein can first be conjugated to the Pfp ester via its lysine residues. windows.net After this initial conjugation and removal of excess linker, the aldehyde functionality on the now protein-linker conjugate is available for a second reaction. korambiotech.com This aldehyde can then be used to attach a second molecule of interest, such as a drug, a peptide, or a detection label, that has been functionalized with a hydrazide, alkoxyamine, or primary amine. korambiotech.comnih.gov
This step-wise approach provides precise control over the construction of complex bioconjugates, which is particularly advantageous in the synthesis of antibody-drug conjugates, where a defined drug-to-antibody ratio is often desired. ucl.ac.uk The hydrophilic PEG spacer in the linker can also help to improve the solubility and pharmacokinetic properties of the final conjugate. biosearchtech.com
Site-Specific Bioconjugation Methodologies Employing this compound
The aldehyde group of the this compound serves as a versatile handle for achieving site-specific conjugation through several reliable chemical reactions. These methods allow for the precise attachment of the linker (already coupled to a molecule of interest via its PFP ester end) to a specific site on a target biomolecule, such as a protein or peptide. researchgate.net This precision is crucial for producing homogeneous bioconjugates where the biological activity and pharmacokinetic properties are preserved or enhanced. researchgate.netbiopharminternational.com
Key methodologies include:
Oxime Ligation: This strategy involves the reaction of the linker's aldehyde group with an aminooxy-functionalized biomolecule. The condensation between the aldehyde and the aminooxy group forms an exceptionally stable oxime bond. interchim.fraxispharm.com This reaction proceeds efficiently under mild, aqueous conditions and is considered a "click" chemistry reaction due to its high specificity and reliability. nih.gov The rate of oxime ligation can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine), which are effective even at neutral pH. researchgate.netacs.org
Hydrazone Formation: The aldehyde can react with a hydrazide-functionalized biomolecule to form a hydrazone linkage. precisepeg.comspirochem.com The aromatic nature of the benzaldehyde (B42025) in the linker contributes to the formation of a particularly stable bis-aryl hydrazone bond when reacted with an aromatic hydrazine (B178648). interchim.fr This reaction is also highly efficient under physiological conditions (pH 5-7) and can be catalyzed by aniline to increase reaction speed and yield. thermofisher.com While stable, the hydrazone bond can be engineered to be hydrolytically labile under specific pH conditions, which is advantageous for applications requiring reversible conjugation. precisepeg.comnih.gov
N-terminal Reductive Amination: Site-specific modification can be directed to the N-terminus of a protein by taking advantage of the differential pKa values between the N-terminal α-amino group (pKa ≈ 7.8) and the ε-amino groups of lysine residues (pKa ≈ 10.1). nih.gov By performing the reaction at a slightly acidic to neutral pH, the N-terminal amine is more reactive towards the aldehyde. biopharminternational.com The initial imine (Schiff base) formed is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride, which does not reduce disulfide bonds. biopharminternational.com
The following table summarizes these site-specific bioconjugation methodologies.
| Methodology | Reacting Group on Biomolecule | Resulting Bond | Key Reaction Conditions | Reference |
| Oxime Ligation | Aminooxy | Oxime | Aqueous solution, pH 4-7. Can be catalyzed by aniline or p-phenylenediamine (B122844) for enhanced rates at neutral pH. | interchim.frnih.govacs.org |
| Hydrazone Formation | Hydrazide | Hydrazone | Aqueous buffer, pH 5-7. Aniline can be used as a catalyst. | interchim.frthermofisher.comnih.gov |
| N-terminal Reductive Amination | N-terminal α-amine | Secondary Amine | Slightly acidic to neutral pH to favor N-terminal reactivity, followed by reduction with sodium cyanoborohydride. | biopharminternational.comnih.gov |
Methodological Considerations for Bioconjugate Purification and Characterization
Following the conjugation reaction, a critical step is the purification of the desired bioconjugate from a heterogeneous mixture that may contain unreacted biomolecules, excess linker, and reaction byproducts. Subsequent characterization is essential to confirm the identity, purity, and homogeneity of the final product. nih.gov The extent of PEGylation is a critical quality attribute that must be monitored. waters.com
Purification of Bioconjugates
Several chromatographic techniques are employed to isolate the PEGylated bioconjugate:
Size-Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their hydrodynamic radius. SEC, particularly in its high-performance ultra-high-performance liquid chromatography (UPLC) format (SE-UPLC), can effectively separate the larger bioconjugate from smaller, unreacted proteins and excess linkers. waters.com However, its success depends on a sufficient size difference between the conjugate and the starting materials. waters.com
Reversed-Phase Chromatography (RPC): RPC separates molecules based on differences in hydrophobicity. It is highly effective for resolving the PEGylated conjugate from the non-PEGylated protein and the free PEG linker. waters.comresearchgate.net
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge, which can be altered by the conjugation process, providing another means of purification. waters.com
Dialysis and Desalting Columns: These methods are commonly used to remove low-molecular-weight contaminants such as excess unreacted PFP ester linkers, quenching agents, and salts from the final bioconjugate preparation. precisepeg.cominterchim.fr
Characterization of Bioconjugates
A combination of analytical methods is typically necessary for a comprehensive characterization of the purified bioconjugate. nih.gov
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is the definitive technique for confirming successful conjugation. It provides an accurate measurement of the molecular weight of the bioconjugate, allowing for verification of the mass shift corresponding to the addition of the linker and any attached payload. precisepeg.comnih.gov
Electrophoresis (SDS-PAGE): Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a standard method to visually confirm conjugation. The PEGylated protein will exhibit lower mobility, appearing as a band at a higher molecular weight compared to the unmodified protein. precisepeg.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity and homogeneity of the bioconjugate. nih.gov Different HPLC modes, such as SEC and RPC, can quantify the amount of conjugate relative to impurities and unreacted starting materials. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a useful tool for quantifying the concentration of a PEGylated protein, particularly in complex biological samples. nih.govresearchgate.net However, care must be taken as the PEG chain can sometimes interfere with antibody binding, and the assay may not always differentiate between the conjugated and unconjugated forms. nih.govresearchgate.net
The table below outlines the common methods for the purification and characterization of bioconjugates.
| Technique | Purpose | Principle of Measurement | Reference |
| Purification | |||
| Size-Exclusion Chromatography (SEC) | Separation | Hydrodynamic Size | waters.com |
| Reversed-Phase Chromatography (RPC) | Separation | Hydrophobicity | waters.comresearchgate.net |
| Ion-Exchange Chromatography (IEC) | Separation | Molecular Charge | waters.com |
| Dialysis / Desalting | Removal of Small Molecules | Size-based Diffusion | precisepeg.cominterchim.fr |
| Characterization | |||
| Mass Spectrometry (MS / LC-MS) | Identity & Purity Confirmation | Molecular Weight | precisepeg.comnih.gov |
| SDS-PAGE | Conjugation Confirmation | Electrophoretic Mobility (Size) | precisepeg.comresearchgate.net |
| HPLC (SEC, RPC) | Purity & Quantification | Size or Hydrophobicity | nih.govresearchgate.net |
| ELISA | Quantification | Immuno-reactivity | nih.govresearchgate.net |
Applications in Advanced Molecular Engineering and Targeted Conjugate Development
Design and Synthesis of Antibody-Drug Conjugates (ADCs) with Ald-Ph-amido-PEG3-C2-Pfp Ester Linkers
ADC linkers are broadly categorized as either cleavable or non-cleavable. fujifilm.com Cleavable linkers are designed to release the payload upon encountering specific triggers within the target cell, such as low pH or the presence of certain enzymes. fujifilm.com In contrast, non-cleavable linkers, such as this compound, create a stable bond between the antibody and the payload. fujifilm.comtargetmol.com For ADCs with non-cleavable linkers, the release of the active drug metabolite relies on the complete proteolytic degradation of the antibody portion within the lysosome after the ADC is internalized by the cancer cell. fujifilm.com The Pfp ester end of the linker reacts with an amine group on the payload molecule to form a highly stable amide bond. This robust attachment ensures that the cytotoxic drug remains securely conjugated to the antibody while circulating in the bloodstream, minimizing off-target toxicity and contributing to a wider therapeutic window. fujifilm.com
The homogeneity of an ADC preparation is a critical quality attribute, as it ensures consistent efficacy and a predictable pharmacokinetic profile. ucl.ac.uk Early ADC production methods often resulted in heterogeneous mixtures with a wide distribution of drug-to-antibody ratios (DARs), which can lead to suboptimal performance. ucl.ac.uk The development of site-specific conjugation methods is a promising approach to creating more homogeneous ADCs. fujifilm.com The aldehyde group on the this compound linker provides a handle for such advanced conjugation strategies, allowing for more precise control over where the drug is attached to the antibody.
Engineering Non-Cleavable Linker-Payload Attachments in ADC Design
Utilization of this compound in PROTAC (Proteolysis-Targeting Chimeras) Design and Optimization
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. precisepeg.com A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. precisepeg.com The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, as its length, rigidity, and composition significantly influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com
PEG-based linkers are frequently employed in the synthesis of PROTACs. stratech.co.uk While there is no specific literature detailing the use of this compound in a synthesized PROTAC, its structural features make it a highly suitable candidate for PROTAC development. The bifunctional nature of the linker, with two distinct reactive termini, is ideal for the stepwise conjugation required to assemble a PROTAC. precisepeg.com For example, the Pfp ester could be reacted with the E3 ligase ligand, and the aldehyde could then be used to attach the target protein ligand, or vice versa. This allows for the systematic generation of PROTAC libraries with varied linker attachment points and lengths, a crucial process for optimizing binding efficiency and degradation activity. precisepeg.com
Application in Peptide and Protein Conjugation for Research Tools
Beyond therapeutic applications, bioconjugation is essential for creating tools for basic research. This compound serves as a versatile crosslinker for conjugating peptides and proteins to other molecules. The Pfp ester reacts efficiently with primary amines, such as the N-terminal amine of a peptide or the epsilon-amine of a lysine (B10760008) residue, to form a stable amide linkage. broadpharm.com The aldehyde group provides a second, orthogonal reactive site for conjugation with molecules bearing a hydrazide or aminooxy group, forming a hydrazone or oxime bond, respectively.
This dual reactivity enables the precise assembly of complex research tools. For instance, the linker can be used to attach a specific peptide to a reporter molecule like a fluorophore or biotin, facilitating studies of protein-protein interactions, cellular localization, or enzymatic activity. The inclusion of the PEG3 spacer can enhance the solubility and flexibility of the resulting conjugate, helping to ensure that the conjugated peptide or protein retains its native conformation and biological function.
Integration into Nanoparticle Functionalization Strategies
Nanoparticles hold great promise for applications in drug delivery and medical diagnostics. google.com To be effective, these nanoparticles often require surface modification, or functionalization, to improve their properties and attach targeting ligands. PEGylation, the process of attaching polyethylene (B3416737) glycol chains to a molecule or particle, is a common strategy to enhance the biocompatibility and circulation time of nanoparticles by helping them evade the immune system. google.com
This compound is an ideal reagent for this purpose. Its PEG3 component contributes to the desirable properties of PEGylation. google.com The linker's two reactive ends can be used to anchor targeting molecules, such as antibodies or peptides, to the nanoparticle surface. For instance, the Pfp ester could react with amine groups on a modified nanoparticle, and the aldehyde terminus could then be used to conjugate a tumor-targeting antibody. This strategy enables the development of "smart" nanoparticles that can selectively accumulate in diseased tissues, thereby enhancing the efficacy of a therapeutic payload or the signal from a diagnostic agent. google.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]propanoate | , nih.gov |
| Synonyms | 2,3,4,5,6-Pentafluorophenyl 3-[2-(2-{2-[(4-Formylphenyl)formamido]ethoxy}ethoxy)ethoxy]propanoate | |
| CAS Number | 2101206-21-5 | , precisepeg.com, sigmaaldrich.com |
| Molecular Formula | C₂₃H₂₂F₅NO₇ | , precisepeg.com, nih.gov |
| Molecular Weight | 519.42 g/mol | , nih.gov |
| Linker Type | Non-cleavable, PEG-based | fujifilm.com, , targetmol.com |
| Functional Groups | Aldehyde, Amide, PEG3, Pentafluorophenyl (Pfp) Ester |
Structural Modifications and Derivatization Studies of Ald Ph Amido Peg3 C2 Pfp Ester
Modification of the Phenyl Ring for Enhanced Reactivity or Specificity
The 4-formylbenzoyl group is a critical component, providing a bioorthogonal handle for specific ligation. nih.govresearchgate.net The reactivity of the aldehyde can be modulated by introducing substituents onto the phenyl ring. The electronic properties of these substituents can either increase or decrease the electrophilicity of the aldehyde's carbonyl carbon.
Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., nitro, cyano, or additional halogens) onto the phenyl ring would be expected to increase the reactivity of the aldehyde. By withdrawing electron density from the ring, these groups make the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by hydrazide or aminooxy partners. lumenlearning.comlibretexts.org This enhanced reactivity could lead to faster ligation kinetics under milder conditions.
Electron-Donating Groups (EDGs): Conversely, adding EDGs (e.g., methoxy, alkyl groups) would likely decrease the aldehyde's reactivity by donating electron density to the ring, making the carbonyl carbon less electrophilic. acs.org While potentially slowing the primary conjugation reaction, such modifications could be explored in scenarios where fine-tuning reaction rates is necessary to avoid side reactions.
Steric and Positional Effects: The position of any substituent relative to the aldehyde group also plays a crucial role. A substituent at the ortho position could sterically hinder the approach of a nucleophile, slowing the reaction rate regardless of its electronic effect. rsc.org Furthermore, research into related structures, such as phenyl-substituted vinyl ethers, has shown that rational selection of phenyl ring substituents allows for predictable tuning of hydrolysis rates, a principle that could be adapted to modulate the reactivity of the aldehyde group in this linker. For instance, studies on phenyl-triazolinedione (PTAD) linkers have shown that EDGs on the phenyl ring can enhance stability in aqueous solutions. rsc.org
A summary of the expected effects of these modifications is presented in Table 1.
| Modification Type | Example Substituent | Expected Effect on Aldehyde Reactivity | Rationale |
| Electron-Withdrawing | Nitro (-NO₂) | Increase | Increases electrophilicity of the carbonyl carbon. lumenlearning.com |
| Electron-Donating | Methoxy (-OCH₃) | Decrease | Decreases electrophilicity of the carbonyl carbon. acs.org |
| Steric Hindrance | ortho-Methyl | Decrease | Physically obstructs nucleophilic attack. rsc.org |
Exploration of PEG Length Variations and Their Influence on Linker Performance
The triethylene glycol (PEG3) spacer is integral to the linker's function, influencing solubility, aggregation, pharmacokinetics (PK), and the spatial relationship between the conjugated molecules. americanpharmaceuticalreview.comnih.govrsc.org Varying the number of ethylene (B1197577) glycol units is a common strategy to optimize the performance of an ADC. wuxiapptec.com
Longer PEG chains generally increase the hydrophilicity and hydrodynamic radius of the resulting conjugate. wuxiapptec.com This can lead to several beneficial outcomes, including reduced aggregation (especially with hydrophobic payloads), decreased plasma clearance rates, and improved tolerability. rsc.orgsigmaaldrich.com Studies have demonstrated a strong correlation between increasing PEG length and reduced non-specific uptake by tissues, which in turn can mitigate off-target toxicity. wuxiapptec.com For example, research on DAR8 ADCs showed that increasing PEG length from 0 to 24 units rescued anti-tumor efficacy and significantly improved tolerability as measured by animal weight loss. sigmaaldrich.com
However, the effect is not always linear and can be context-dependent. Shorter linkers may lead to better ADC stability by keeping the payload within a spatially shielding region of the antibody. biochempeg.com Conversely, an extended PEG spacer could expose a hydrophobic payload to the aqueous environment, potentially negating some benefits if not properly configured. americanpharmaceuticalreview.com The optimal PEG length must be empirically determined for each specific antibody-payload combination, balancing factors like solubility, stability, and target engagement. proteogenix.sciencersc.org
A selection of commercially available Ald-Ph-amido-PEG-C2-ester linkers with varying PEG lengths is shown in Table 2.
| Compound Name | Number of PEG Units |
| Ald-Ph-amido-PEG1-C2-Pfp ester | 1 |
| Ald-Ph-amido-PEG2-C2-Pfp ester | 2 |
| Ald-Ph-amido-PEG3-C2-Pfp ester | 3 |
| Ald-Ph-amido-PEG4-C2-acid | 4 |
| Ald-Ph-amido-PEG11-C2-NH2 | 11 |
Introduction of Orthogonal Functional Groups for Multi-Step Bioconjugation
The "Ald-Ph" and "Pfp ester" moieties of the subject linker are themselves a heterobifunctional pair. However, the core structure could be further derivatized to include a third, mutually orthogonal reactive group. This would create a trifunctional linker, enabling multi-step or multi-payload bioconjugation strategies. nih.gov Bioorthogonal reactions are chemical reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov
For example, an azide (B81097) or an alkyne group could be incorporated into the linker's backbone. plos.org This would allow for a subsequent "click chemistry" reaction, such as a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly specific and efficient. wikipedia.orgplos.org Such a strategy would permit the sequential or simultaneous attachment of different molecules. For instance, an antibody could be attached via the Pfp ester, a targeting ligand via the aldehyde, and an imaging agent or a second therapeutic agent via the click handle. nih.gov
The key requirement is that the chosen reactive groups are orthogonal to each other, meaning they react selectively with their intended partners without cross-reactivity. nih.govacs.org The aldehyde/hydrazide ligation is known to be orthogonal to several popular bioorthogonal chemistries, including SPAAC and tetrazine ligation, making such multi-component labeling feasible. nih.gov
Table 3 lists common bioorthogonal reaction pairs that could be integrated into the linker's structure.
| Bioorthogonal Pair | Reactive Group 1 | Reactive Group 2 | Resulting Linkage |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Cyclooctyne (e.g., DBCO, BCN) | Triazole |
| Tetrazine Ligation | Tetrazine | trans-Cyclooctene (TCO) | Dihydropyridazine |
| Aldehyde/Ketone Condensation | Aldehyde/Ketone | Hydrazide / Aminooxy | Hydrazone / Oxime |
Derivatization to Introduce Cleavable Motifs (as a contrasting study)
This compound is a non-cleavable linker, meaning the payload is released only after proteolytic degradation of the antibody. biochempeg.com This contrasts with cleavable linkers, which are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cell. broadpharm.comproteogenix.science A contrasting study would involve redesigning the linker to incorporate such a cleavable motif.
Enzymatically Cleavable Linkers: A common strategy involves inserting a peptide sequence that is a substrate for lysosomal proteases like Cathepsin B. broadpharm.com The valine-citrulline (Val-Cit) dipeptide is a well-established example. nih.gov To incorporate this, the stable amide bond in the subject linker could be replaced with a Val-Cit-PABC (p-aminobenzyl carbamate) self-immolative unit. Upon cleavage of the dipeptide, the PABC moiety spontaneously decomposes to release the payload. nih.gov
pH-Sensitive Linkers: To introduce acid sensitivity, a hydrazone bond could be incorporated. broadpharm.com Hydrazones are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8). broadpharm.com This would involve modifying the aldehyde end to form a hydrazone linkage with a payload-bearing hydrazine (B178648) derivative.
Redox-Sensitive Linkers: A disulfide bond could be introduced into the linker backbone. These linkers are stable in the bloodstream but are readily cleaved in the reducing environment inside a cell, which has a much higher concentration of glutathione. broadpharm.com
These cleavable strategies can enable a "bystander effect," where the released, membrane-permeable drug can kill adjacent antigen-negative tumor cells, an effect that is limited with non-cleavable linkers. nih.govbroadpharm.com However, cleavable linkers may have lower plasma stability, leading to a higher risk of premature drug release and off-target toxicity. proteogenix.scienceproteogenix.science
Computational Chemistry Approaches in this compound Derivatization Design
Modern drug discovery increasingly relies on computational tools to accelerate the design and optimization of molecules, including ADC linkers. computabio.comnih.govitn.pt These approaches can be applied to rationally design derivatives of this compound.
Generative Models: Platforms like Link-INVENT and DiffLinker use deep learning and reinforcement learning to generate novel linker structures. chemrxiv.orgresearchgate.netrsc.orgarxiv.orggithub.com A researcher could input the "Ald-Ph" and "Pfp ester-C2" fragments and task the model with generating new spacer units that connect them. The generation process can be guided by a multi-parameter optimization (MPO) scoring function to select for desired properties such as specific lengths, flexibility, synthetic accessibility, or hydrophilicity. chemrxiv.orgrsc.org
Molecular Dynamics (MD) and Modeling: Computational modeling can predict how modifications will affect ADC properties. nih.govdigitellinc.com For example, MD simulations can be used to study the conformational flexibility of different PEG-length variants and predict how they might shield a hydrophobic payload or affect the accessibility of the antigen-binding regions of the antibody. americanpharmaceuticalreview.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict how linker substitutions will impact properties like aggregation propensity or stability. digitellinc.com
3D-Conditional Design: For designing linkers in the context of a specific antibody-payload pair, 3D-conditional models like DiffLinker can be used. nih.govcbirt.net By providing the 3D structures of the antibody conjugation site and the payload, the model can generate linkers that geometrically fit the space and maintain favorable conformations for binding and stability. github.comnih.gov
These computational methods allow for the rapid virtual screening of vast chemical space, prioritizing the synthesis of only the most promising derivatives and accelerating the development of optimized linkers. computabio.com
Analytical and Characterization Methodologies for Ald Ph Amido Peg3 C2 Pfp Ester and Its Conjugates
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for the initial structural confirmation of the synthesized linker. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for this purpose.
¹H NMR (Proton NMR): This technique provides detailed information about the hydrogen atoms in the molecule, confirming the presence of key functional groups. The aromatic protons of the phenyl ring would appear in the downfield region (typically δ 7.0-8.5 ppm), while the distinct singlet of the aldehyde proton would be expected at a highly deshielded position (δ 9.5-10.5 ppm). The protons of the PEG chain would produce characteristic signals in the δ 3.5-4.5 ppm range, and the aliphatic protons of the C2 spacer would be located further upfield.
¹³C NMR (Carbon-13 NMR): This method corroborates the ¹H NMR data by identifying the carbon skeleton. Distinct signals would confirm the presence of the aldehyde carbonyl carbon (δ 190-200 ppm), the ester carbonyl carbon (δ 160-170 ppm), the aromatic carbons (δ 120-150 ppm), and the characteristic repeating unit of the PEG linker (around δ 70 ppm).
¹⁹F NMR (Fluorine-19 NMR): Given the presence of the pentafluorophenyl group, ¹⁹F NMR is an invaluable tool. It would show three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms relative to the ester linkage, confirming the integrity of this highly reactive group.
FTIR Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the molecule's functional groups. Key expected peaks include a strong carbonyl (C=O) stretch for the PFP ester around 1780-1810 cm⁻¹, another carbonyl stretch for the amide group around 1650-1680 cm⁻¹, a C-H stretch for the aldehyde group around 2720-2820 cm⁻¹, and a broad C-O-C stretch for the PEG ether linkages around 1100 cm⁻¹.
Table 1: Representative Spectroscopic Data for Ald-Ph-amido-PEG3-C2-Pfp Ester
| Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR | Aldehyde (-CHO) | δ 9.5 - 10.5 ppm (singlet) |
| Aromatic (Ar-H) | δ 7.0 - 8.5 ppm (multiplets) | |
| PEG (-OCH₂CH₂O-) | δ 3.5 - 4.5 ppm (multiplets) | |
| ¹³C NMR | Aldehyde Carbonyl | δ 190 - 200 ppm |
| Ester Carbonyl | δ 160 - 170 ppm | |
| PEG Carbons | δ ~70 ppm | |
| ¹⁹F NMR | Pentafluorophenyl | 3 distinct signals for o, m, p fluorines |
| FTIR | Ester C=O | 1780 - 1810 cm⁻¹ |
| Amide C=O | 1650 - 1680 cm⁻¹ | |
| Aldehyde C-H | 2720 - 2820 cm⁻¹ | |
| PEG C-O-C | ~1100 cm⁻¹ |
Mass Spectrometry Techniques for Confirmation of Synthesis and Conjugation
Mass spectrometry (MS) is indispensable for providing an accurate molecular weight of the linker, thereby confirming a successful synthesis. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For this compound, ESI-MS would be expected to show a prominent ion corresponding to its calculated monoisotopic mass.
When the linker is conjugated to a biomolecule (e.g., a protein or a peptide), MS is used to confirm the covalent attachment. By comparing the mass of the unconjugated biomolecule to the conjugated one, the addition of the linker's mass can be verified. Techniques like MALDI-TOF MS or ESI-MS are suitable for analyzing the resulting bioconjugate, confirming the success of the reaction.
Chromatographic Purity Assessment of this compound
The purity of the this compound is critical, as impurities can lead to undesirable side reactions and heterogeneous products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this assessment.
A typical RP-HPLC method would involve a C18 column and a gradient elution system, commonly using a mixture of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). The compound is monitored using a UV-Vis detector, typically at wavelengths where the phenyl and PFP groups absorb (e.g., 254 nm or 280 nm). A pure sample should yield a single, sharp peak. The integration of this peak area allows for the quantification of purity, which is routinely expected to be above 95% for high-quality reagents.
Characterization of Conjugation Efficiency and Product Homogeneity
After reacting the linker with a target biomolecule (e.g., a protein), it is essential to determine the efficiency of the conjugation and the homogeneity of the product. Several techniques are employed for this purpose:
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This method is used to visualize the result of a protein conjugation. The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a shift to a higher position on the gel. This provides a qualitative assessment of the reaction's success.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be used to separate the final conjugate from unreacted protein and excess linker. The resulting chromatogram can provide quantitative information about the percentage of conjugated protein and the presence of aggregates.
UV-Vis Spectroscopy: By measuring the absorbance at specific wavelengths corresponding to the protein (e.g., 280 nm) and the linker, one can sometimes calculate the degree of labeling (DOL), which represents the average number of linker molecules attached to each protein molecule.
Advanced Bioanalytical Techniques for Bioconjugate Analysis
For a more detailed and precise characterization of the final bioconjugate, more advanced techniques are often necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of different conjugated species by HPLC, followed by mass determination by MS. It can identify and quantify species with different numbers of linkers attached (e.g., DOL 1, DOL 2, etc.), providing a detailed profile of product homogeneity.
Native Mass Spectrometry: This technique analyzes the bioconjugate in its non-denatured, folded state. It provides information on the intact mass of the conjugate and can confirm the stoichiometry of the binding under near-physiological conditions.
Ion-Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation based on the size, shape, and charge of the ion. This can help to resolve complex mixtures of bioconjugates and provide insights into the conformational changes that may occur upon conjugation.
Table 2: Summary of Compound Names
| Abbreviated Name | Full Chemical Name |
| This compound | 4-formylphenyl-amido-polyethylene glycol(3)-C2-pentafluorophenyl ester |
| PROTAC | Proteolysis-targeting chimera |
| ESI-MS | Electrospray Ionization-Mass Spectrometry |
| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization-Time of Flight |
| HPLC | High-Performance Liquid Chromatography |
| UPLC | Ultra-Performance Liquid Chromatography |
| SDS-PAGE | Sodium dodecyl sulfate–polyacrylamide gel electrophoresis |
| SEC | Size-Exclusion Chromatography |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
| IMS-MS | Ion-Mobility Spectrometry-Mass Spectrometry |
| TFA | Trifluoroacetic acid |
| FTIR | Fourier-Transform Infrared Spectroscopy |
| NMR | Nuclear Magnetic Resonance |
Future Directions and Emerging Paradigms in Ald Ph Amido Peg3 C2 Pfp Ester Research
Integration with Advanced Chemo-Enzymatic Ligation Techniques
A significant challenge in ADC development is the creation of homogeneous conjugates with a precise drug-to-antibody ratio (DAR) and specific conjugation sites. Traditional conjugation methods often target native amino acid residues like lysine (B10760008), leading to heterogeneous mixtures. Future research is focused on combining the reliable chemistry of linkers like Ald-Ph-amido-PEG3-C2-Pfp ester with advanced chemo-enzymatic techniques to overcome this hurdle.
Enzymatic methods, such as the use of bacterial transglutaminase (BTG), allow for the site-specific modification of antibodies. researchgate.net Researchers can use BTG to introduce a non-native amino acid or a small molecule handle containing a unique functional group (e.g., a primary amine) at a specific glutamine residue on the antibody's heavy chain. researchgate.net The this compound can then be precisely directed to this enzymatically installed amine via its Pfp ester group. This two-step process leverages the selectivity of the enzyme and the efficient reactivity of the linker, facilitating the production of uniform ADCs. The aldehyde terminus of the linker provides a secondary, orthogonal site for further modification, potentially using techniques like oxime ligation.
Expansion into Novel Targeted Delivery Systems
The fundamental principle of ADCs—linking a targeting moiety to a payload—is being expanded to create a variety of novel therapeutic and diagnostic agents. fujifilm.com The this compound, with its defined chemical properties and PEG spacer, is a candidate for these evolving systems. The PEG3 moiety enhances solubility and can reduce steric hindrance, which is advantageous for complex biomolecular constructs.
Future applications could move beyond traditional cytotoxic payloads to include:
Peptide-Drug Conjugates (PDCs): Using peptides as targeting ligands instead of large antibodies, creating smaller, potentially more penetrative therapeutic agents.
Imaging and Diagnostic Agents: Conjugating imaging probes or contrast agents to targeting molecules for use in diagnostics and theranostics.
Oligonucleotide Conjugates: Delivering therapeutic oligonucleotides (e.g., siRNA, ASO) for gene silencing applications.
PROTACs and Molecular Degraders: While structurally distinct, the linker optimization principles used in PROTAC development, such as adjusting linker length and attachment points for optimal binding, are relevant. precisepeg.com Linkers inspired by this scaffold could be adapted for targeted protein degradation.
The non-cleavable nature of the this compound ensures that the payload remains attached until the entire conjugate is internalized and degraded by the target cell, a mechanism that can be advantageous for payloads that are only active intracellularly. medchemexpress.com
Development of Next-Generation Linker Architectures Inspired by this compound
The structure of this compound serves as a blueprint for next-generation linker design. Research is focused on modifying each component of the linker to enhance performance, stability, and functionality.
Modulating the Spacer: The PEG3 unit can be lengthened or shortened (e.g., PEG2, PEG4, PEG5) to fine-tune the pharmacokinetic properties, solubility, and stability of the final conjugate. medchemexpress.com
Introducing Multifunctionality: A significant advancement is the development of trifunctional linkers, for example, by building the linker around a lysine core. ucl.ac.uk This allows for the attachment of two different molecules—such as a therapeutic drug and a fluorescent tag—to a single antibody, creating dual-modality conjugates for traceable therapy. ucl.ac.uk
Incorporating Bioorthogonal Handles: Replacing the Pfp ester or aldehyde with alternative reactive groups used in click chemistry, such as azides, alkynes, or dibenzocyclooctyne (DBCO), can provide faster, more specific, and higher-yielding conjugation reactions under mild biological conditions. researchgate.netprecisepeg.commedchemexpress.com
These next-generation architectures aim to produce more robust, homogeneous, and versatile conjugates for complex therapeutic challenges, such as treating drug-resistant cancers. ucl.ac.uk
| Area of Research | Key Finding or Future Direction | Rationale and Significance | Relevant Compound/Technique |
|---|---|---|---|
| Chemo-Enzymatic Ligation | Integration of the linker with enzymatic methods for site-specific antibody modification. | Achieves homogeneous conjugates with controlled drug-to-antibody ratios, improving therapeutic index. fujifilm.com | Bacterial Transglutaminase (BTG) researchgate.net |
| Novel Delivery Systems | Expansion beyond cytotoxic ADCs to include Peptide-Drug Conjugates (PDCs) and imaging agents. | Broadens the therapeutic and diagnostic applications of targeted conjugate technology. | Peptides, Imaging Probes |
| Next-Gen Architectures | Development of trifunctional linkers to attach multiple payloads to a single antibody. | Enables dual-modality therapies (e.g., therapeutic + diagnostic) and approaches for complex diseases. ucl.ac.uk | Lysine-based trifunctional linkers ucl.ac.uk |
| Theoretical Advancements | Use as a stable, non-cleavable tool to model how linker properties affect overall conjugate behavior. | Facilitates a deeper, predictive understanding of bioconjugation chemistry and pharmacokinetics. | Comparative studies with cleavable linkers |
| High-Throughput Screening | Creation of linker libraries based on the this compound scaffold for rapid screening. | Accelerates the optimization of linker design for specific antibody-payload pairs. precisepeg.com | Combinatorial chemistry libraries |
Theoretical Advancements in Bioconjugation Chemistry Facilitated by this compound
The well-defined structure of this compound makes it an excellent model compound for advancing the theoretical understanding of bioconjugation. Its non-cleavable nature provides a stable baseline, allowing researchers to isolate and study the impact of other variables on ADC performance without the complication of linker degradation in plasma. medchemexpress.commedchemexpress.com
By synthesizing a series of ADCs using this linker and systematically varying only the payload or the conjugation site, researchers can build robust models that correlate specific structural features with biological outcomes. For instance, the Pfp ester moiety allows for detailed kinetic studies of its reaction with amines under various aqueous conditions, providing insight into optimizing conjugation efficiency. unife.it Comparing the in vivo behavior of ADCs made with this non-cleavable linker to those made with cleavable linkers (e.g., disulfide or pH-sensitive linkers) can elucidate the precise role of the release mechanism in efficacy and toxicity. medchemexpress.com These fundamental studies contribute to a more predictive science of linker design, moving the field from empirical screening towards rational design.
Potential for High-Throughput Screening in Linker Design and Application
The optimization of an ADC often requires screening numerous linker variations to find the ideal balance of properties for a given antibody and payload. The modular structure of this compound is highly amenable to the generation of libraries for high-throughput screening (HTS). precisepeg.com
Future research paradigms will likely involve the combinatorial synthesis of linker libraries based on this scaffold, where parameters such as PEG spacer length, the nature of the aryl group, and the type of reactive esters are varied. These linker libraries can then be used to rapidly generate a corresponding library of ADCs in microplate format. HTS platforms can then be employed to screen this ADC library for critical attributes such as stability, binding affinity to the target antigen, in vitro cytotoxicity, and bystander effect. This approach accelerates the discovery of optimal linker-drug combinations, significantly reducing the time and resources required for ADC development compared to traditional, low-throughput methods. precisepeg.comunife.it
Q & A
Q. What is the role of Ald-Ph-amido-PEG3-C2-Pfp ester in antibody-drug conjugate (ADC) synthesis?
this compound serves as a non-cleavable polyethylene glycol (PEG)-based linker in ADCs. Its primary function is to covalently connect the antibody to the cytotoxic payload, ensuring stability during systemic circulation. The Pfp (pentafluorophenyl) ester group reacts efficiently with primary amines on antibodies under mild conditions (e.g., pH 7–8, ambient temperature), while the PEG3 spacer enhances solubility and reduces steric hindrance between the antibody and drug .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Purity can be assessed via reverse-phase HPLC with a C18 column and UV detection at 260 nm (for Pfp ester absorption). Structural confirmation requires LC-MS (liquid chromatography-mass spectrometry) to verify the molecular ion peak ([M+H]⁺ expected at ~600–650 Da). Quantify residual solvents (e.g., DMF, THF) using GC-MS per ICH guidelines. For batch consistency, compare NMR spectra (¹H and ¹³C) to reference standards .
Q. What are standard protocols for conjugating this compound to antibodies?
A typical protocol involves:
- Antibody buffer exchange into PBS (pH 7.4) or borate buffer (pH 8.5) using centrifugal filters.
- Linker-to-antibody molar ratio optimization (start with 5:1 to 10:1).
- Reaction incubation at 25°C for 2–4 hours, followed by quenching with excess glycine or Tris buffer.
- Purification via size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker .
Advanced Research Questions
Q. How can researchers design experiments to optimize conjugation efficiency of this compound to antibodies?
Use Taguchi experimental design to systematically evaluate parameters:
- Factors : pH (7.0–9.0), temperature (4–37°C), linker-to-antibody ratio (3:1–15:1), and reaction time (1–6 hours).
- Orthogonal array : L9 (3⁴) to reduce experimental runs while capturing interactions.
- Response metrics : Conjugation efficiency (measured by HIC-HPLC) and aggregation (via SEC).
- ANOVA analysis : Identify statistically significant parameters (e.g., pH and molar ratio often dominate) .
Q. How should researchers address discrepancies in linker stability data under varying pH conditions?
Contradictions in stability studies (e.g., unexpected degradation at physiological pH) may arise from:
- Batch variability : Verify linker purity and storage conditions (store desiccated at -20°C).
- Analytical method limitations : Combine HPLC stability assays with LC-MS/MS to detect degradation products (e.g., hydrolyzed Pfp ester).
- Buffer interference : Test stability in multiple buffers (e.g., PBS, histidine-sucrose) and include accelerated stability studies (40°C/75% RH for 7 days) .
Q. What methodologies enable comparative analysis of this compound with PEG4-based linkers in ADCs?
Perform side-by-side in vitro and in vivo studies :
- In vitro : Measure drug release (use LC-MS for payload quantification) in lysosomal conditions (pH 4.5, cathepsin B). Non-cleavable linkers like this compound should show minimal release compared to cleavable variants.
- In vivo : Compare pharmacokinetics (serum half-life via ELISA) and efficacy (tumor growth inhibition in xenograft models). PEG3’s shorter spacer may reduce off-target toxicity but impact tumor penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
